molecular formula C24H19ClN2O3 B2743514 Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate CAS No. 1351849-66-5

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate

Cat. No.: B2743514
CAS No.: 1351849-66-5
M. Wt: 418.88
InChI Key: XHYVJBJGYXPTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C24H19ClN2O3 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Applications

Preparation and Synthesis Techniques : A range of studies detail the synthetic routes for creating chloroquinoline derivatives and their applications in medicinal chemistry. For example, research on the preparation of 4-substituted 3-amino-2-chloropyridines demonstrates a methodological foundation for synthesizing chloroquinoline analogues, which can be applied to Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate (Bakke & Říha, 2001). Additionally, research on the iron-catalyzed ortho-alkylation of carboxamides showcases techniques that could be relevant for functionalizing chloroquinoline derivatives (Fruchey, Monks, & Cook, 2014).

Chemical Reactions and Transformations : The exploration of reactions leading to the synthesis of new series of Pyridine and fused Pyridine derivatives provides insights into the chemical transformations that chloroquinoline compounds can undergo, offering a pathway for the creation of diverse and potentially biologically active molecules (Al-Issa, 2012).

Potential Pharmacological Activities

Antimicrobial Activities : Studies on quinazolinone and quinoline derivatives reveal their potential antimicrobial activities. For instance, research into the synthesis and evaluation of antimicrobial activities of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones highlights the antimicrobial potential of chloroquinoline derivatives, suggesting that this compound could also possess similar activities (Patel & Shaikh, 2011).

Synthetic Applications in Medicinal Chemistry : The development of novel synthetic routes for complex molecules like this compound is crucial for advancing medicinal chemistry. Research on the palladium-catalyzed functionalization of unactivated sp3 C-H bonds under mild reaction conditions demonstrates innovative approaches to constructing biologically relevant molecules, potentially including quinoline derivatives (Feng, Wang, Landgraf, Liu, & Chen, 2010).

Properties

IUPAC Name

methyl 6-chloro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-29-24(28)23-14-22(20-13-17(25)7-12-21(20)27-23)26-18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYVJBJGYXPTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.